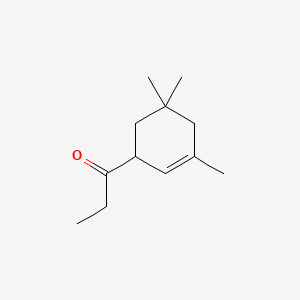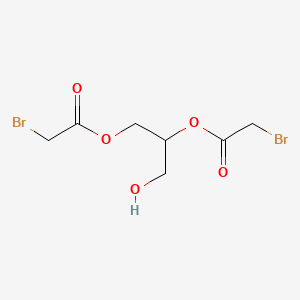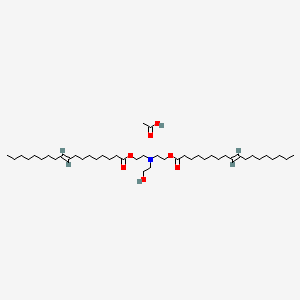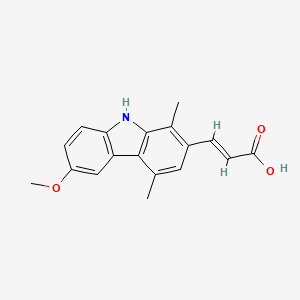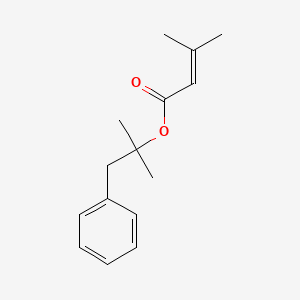
1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.3181 g/mol . This compound is known for its unique chemical structure, which includes a phenyl group and a butenoate ester, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate typically involves esterification reactions. One common method is the reaction between 1,1-Dimethyl-2-phenylethanol and 3-methyl-2-butenoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
科学的研究の応用
1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
作用機序
The mechanism of action of 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenyl group contributes to the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
1,1-Dimethyl-2-phenylethanol: Shares a similar structure but lacks the ester group.
3-Methyl-2-butenoic acid: Contains the butenoate moiety but lacks the phenyl group.
Phenylethyl acetate: Similar ester structure but with different substituents.
Uniqueness
1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate is unique due to its combination of a phenyl group and a butenoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial production .
特性
CAS番号 |
94201-15-7 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
(2-methyl-1-phenylpropan-2-yl) 3-methylbut-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-12(2)10-14(16)17-15(3,4)11-13-8-6-5-7-9-13/h5-10H,11H2,1-4H3 |
InChIキー |
KHVDLHLSFANNEL-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)OC(C)(C)CC1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


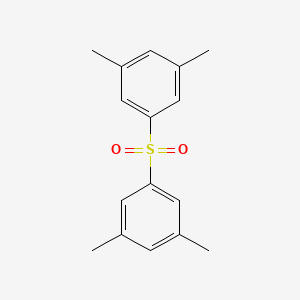
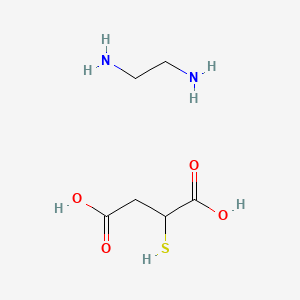

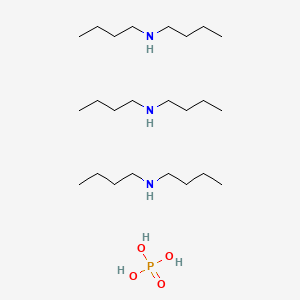
![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)



